molecular formula C20H17N3O7S B2949927 (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide CAS No. 428860-39-3

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide

カタログ番号: B2949927
CAS番号: 428860-39-3
分子量: 443.43
InChIキー: GZDNHZYETZICRZ-YVLHZVERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O7S and its molecular weight is 443.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide is a derivative of thiazolidinedione, which has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Overview

The compound features a thiazolidin-3-one core with a substituted benzylidene and an acetamide moiety. The presence of the methoxy groups on the benzylidene ring is significant as they can enhance biological activity through increased lipophilicity and interaction with biological targets.

1. Antidiabetic Activity

Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in glucose metabolism and insulin sensitivity. The compound under discussion has been evaluated for its antidiabetic properties:

  • Mechanism of Action : The compound acts by activating PPARγ, promoting glucose uptake in adipocytes and enhancing insulin sensitivity. This activity is crucial for managing type 2 diabetes mellitus.
  • In Vitro Studies : In various studies, thiazolidinedione derivatives have shown significant reductions in blood glucose levels in diabetic models. For instance, a related study indicated that compounds with methoxy substituents exhibited enhanced antidiabetic activity comparable to standard drugs like pioglitazone and rosiglitazone .

2. Anticancer Activity

Recent investigations have also highlighted the anticancer potential of thiazolidinedione derivatives:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis through the caspase pathway and arresting the cell cycle at the G1 phase .
  • Comparative Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity. For example, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .

Case Study 1: Antidiabetic Effects

A study conducted by Pattan et al. synthesized a series of thiazolidinedione derivatives and assessed their antidiabetic effects using an alloxan-induced diabetic rat model. Among these compounds, those with methoxy substitutions exhibited superior glucose-lowering effects compared to controls .

CompoundBlood Glucose Level (mg/dL)
Control250
Pioglitazone150
Compound A140
Compound B130

Case Study 2: Anticancer Properties

Research by Jiwane et al. focused on thiazolidinedione derivatives' anticancer properties using MCF-7 breast cancer cells. The study found that certain derivatives induced apoptosis effectively:

CompoundIC50 (µM)Apoptosis Induction (%)
Control>20-
Compound C6.570
Compound D5.085

特性

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S/c1-29-15-8-3-12(9-16(15)30-2)10-17-19(25)22(20(26)31-17)11-18(24)21-13-4-6-14(7-5-13)23(27)28/h3-10H,11H2,1-2H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDNHZYETZICRZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。